N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
Overview
Description
N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide: is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with suitable electrophiles.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the triazine intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the methanesulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex triazine derivatives.
- Employed in the development of new materials with specific chemical properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry:
- Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-[5-(2-hydroxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
- N-[5-(2-ethoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide
Uniqueness:
- The presence of the methoxyethyl group in N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide provides unique chemical properties, such as increased solubility and reactivity, compared to its analogs with different substituents.
- The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O3S/c1-14-4-3-11-5-8-7(9-6-11)10-15(2,12)13/h3-6H2,1-2H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJMFJKRNCGVFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CNC(=NC1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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